physicochemical properties of Benzoic acid, 2-[(4-carboxyphenyl)thio]-
physicochemical properties of Benzoic acid, 2-[(4-carboxyphenyl)thio]-
An In-depth Technical Guide to the Physicochemical Properties of 2-((4-carboxyphenyl)thio)benzoic Acid
Authored by: Gemini, Senior Application Scientist
Introduction: This technical guide provides a comprehensive overview of the physicochemical properties of 2-((4-carboxyphenyl)thio)benzoic acid. This diaryl thioether dicarboxylic acid is a molecule of interest in materials science and drug discovery due to its structural motifs, which suggest potential applications as a linker in metal-organic frameworks or as a scaffold for bioactive compounds. Given the limited availability of direct experimental data for this specific molecule in public literature, this guide synthesizes information from structurally related compounds to provide estimated properties and outlines detailed, field-proven experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals.
Molecular Identity and Structure
The fundamental step in characterizing any chemical compound is to establish its precise identity.
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IUPAC Name: 2-((4-carboxyphenyl)thio)benzoic acid
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Molecular Formula: C₁₄H₁₀O₄S
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Molecular Weight: 289.30 g/mol
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Synonyms: Thiodibenzoic acid derivative
The molecular structure consists of two benzoic acid moieties linked by a thioether bridge. This structure imparts a combination of rigidity from the aromatic rings and flexibility around the sulfur atom.
Caption: Molecular Structure of 2-((4-carboxyphenyl)thio)benzoic acid.
Physicochemical Properties: A Data-Driven Estimation
| Property | Estimated Value / Range | Basis for Estimation and Key Insights |
| Melting Point (°C) | 230 - 250 | Aromatic dicarboxylic acids and diaryl thioethers typically have high melting points due to strong intermolecular forces and molecular symmetry. For instance, 2-(4-chlorophenylthio)benzoic acid has a melting point of 230-235°C[1]. The presence of two carboxylic acid groups capable of hydrogen bonding suggests a melting point in this range. |
| Boiling Point (°C) | > 400 (decomposes) | High molecular weight aromatic carboxylic acids generally decompose at or before their boiling points under atmospheric pressure. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone). | The two polar carboxylic acid groups will impart some water solubility, but the large, nonpolar diaryl thioether backbone will limit it. Thiosalicylic acid is slightly soluble in hot water and more soluble in alcohols and acetone[2][3]. |
| pKa₁ | ~3.5 - 4.5 | This value is estimated for the first dissociation of one of the carboxylic acid protons. The pKa of benzoic acid is 4.2. The electron-withdrawing nature of the second carboxyphenylthio group may slightly increase the acidity (lower the pKa) compared to benzoic acid itself. |
| pKa₂ | ~4.5 - 5.5 | The second pKa value will be higher than the first due to the electrostatic repulsion from the already formed carboxylate anion, making the second proton less acidic. |
Synthesis Protocol: A Reliable Pathway
A robust method for the synthesis of 2-((4-carboxyphenyl)thio)benzoic acid is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This approach is well-documented for the preparation of diaryl ethers and thioethers[4][5].
Caption: Proposed synthetic workflow for 2-((4-carboxyphenyl)thio)benzoic acid.
Step-by-Step Synthesis Methodology:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chlorobenzoic acid (1 equivalent), 4-mercaptobenzoic acid (1.1 equivalents), potassium carbonate (2.5 equivalents), and copper(I) iodide (0.1 equivalents).
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Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chlorobenzoic acid.
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Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes to ensure an inert atmosphere, which is crucial to prevent the oxidation of the thiophenol.
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Reaction: Heat the reaction mixture to 150°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing an excess of cold water.
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Acidification and Precipitation: Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will protonate the carboxylate groups and cause the product to precipitate out of the solution.
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Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Analytical and Characterization Protocols
Accurate characterization is paramount to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.
Caption: Workflow for NMR spectroscopic analysis.
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¹H NMR Spectroscopy Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility in less polar solvents and to observe the exchangeable carboxylic acid protons.
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Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
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Expected Signals: The spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm). The two carboxylic acid protons will likely appear as a broad singlet at a downfield chemical shift (>12 ppm), which will disappear upon the addition of a drop of D₂O.
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¹³C NMR Spectroscopy Protocol:
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Sample and Acquisition: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C NMR spectrum.
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Expected Signals: Expect to observe signals for all 14 carbon atoms. The carbonyl carbons of the carboxylic acids will be the most downfield (typically >165 ppm). The aromatic carbons will appear in the range of 110-150 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Protocol:
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Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Expected Absorptions:
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O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.
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C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1680 cm⁻¹.
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C=C stretch (aromatic): Several peaks in the 1600-1450 cm⁻¹ region.
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C-S stretch: A weaker absorption in the 700-600 cm⁻¹ region.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Protocol:
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Ionization Method: Electrospray ionization (ESI) in negative ion mode is the preferred method due to the acidic nature of the molecule.
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Analysis:
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[M-H]⁻: The most prominent ion should be the singly deprotonated molecule at an m/z corresponding to the molecular weight minus one proton (289.03).
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[M-2H]²⁻: A doubly deprotonated ion may also be observed at an m/z corresponding to (molecular weight - 2) / 2.
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Fragmentation: Fragmentation may involve the loss of CO₂ (44 Da) or COOH (45 Da).
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Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal stability and phase transitions of the material.
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Differential Scanning Calorimetry (DSC) Protocol:
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Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
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Experimental Conditions: Heat the sample under a nitrogen atmosphere from room temperature to a temperature above its expected melting point (e.g., 300°C) at a heating rate of 10°C/min.
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Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting point of the compound. The onset of this peak is taken as the melting temperature.
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Thermogravimetric Analysis (TGA) Protocol:
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Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
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Experimental Conditions: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
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Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature of the compound.
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Conclusion
While direct experimental data for 2-((4-carboxyphenyl)thio)benzoic acid is sparse, this technical guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The outlined protocols offer a clear path for researchers to produce and validate this compound, enabling further investigation into its properties and potential applications. The provided estimations for its physicochemical properties serve as a valuable starting point for experimental design and data interpretation.
References
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